PF-6274484
Overview
Description
PF-6274484 is a potent inhibitor of the epidermal growth factor receptor (EGFR). It is known for its high affinity and specificity towards both wild-type and mutant forms of the epidermal growth factor receptor, particularly the L858R/T790M mutations . This compound has shown significant potential in inhibiting the autophosphorylation of the epidermal growth factor receptor in various tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: PF-6274484 is synthesized through a series of chemical reactions involving the coupling of specific aromatic amines and quinazoline derivatives. The key steps include:
Aromatic Substitution: The reaction of 3-chloro-4-fluoroaniline with 7-methoxy-6-quinazolinyl chloride under basic conditions to form the intermediate.
Amidation: The intermediate is then reacted with propenamide to yield this compound.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis .
Chemical Reactions Analysis
Types of Reactions: PF-6274484 primarily undergoes substitution reactions due to the presence of reactive aromatic groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives .
Scientific Research Applications
PF-6274484 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a reference compound in the study of kinase inhibitors.
Biology: Employed in cell signaling studies to understand the role of the epidermal growth factor receptor in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that exhibit overexpression or mutations in the epidermal growth factor receptor
Mechanism of Action
PF-6274484 exerts its effects by covalently binding to the active-site cysteine residues in the ATP binding pocket of the epidermal growth factor receptor. This inhibits the autophosphorylation of both wild-type and mutant forms of the receptor, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival .
Comparison with Similar Compounds
PF-6274484 is unique in its high affinity and specificity for the epidermal growth factor receptor, particularly the L858R/T790M mutations. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor but with different binding affinities and specificities.
Erlotinib: Similar to gefitinib, but with a different side effect profile and clinical applications.
Afatinib: An irreversible epidermal growth factor receptor inhibitor with broader activity against multiple receptor tyrosine kinases
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, side effect profiles, and clinical applications.
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDDIWQXWTNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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